molecular formula C16H21F2N3O2 B8052022 Tert-butyl 5,6-difluoro-1,3-dihydro-1'h-spiro[benzimidazole-2,4'-piperidine]-1'-carboxylate

Tert-butyl 5,6-difluoro-1,3-dihydro-1'h-spiro[benzimidazole-2,4'-piperidine]-1'-carboxylate

Cat. No.: B8052022
M. Wt: 325.35 g/mol
InChI Key: USBXYFASUQHHOX-UHFFFAOYSA-N
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Description

Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a benzimidazole ring fused with a piperidine ring, along with tert-butyl and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.

    Spirocyclization: The resulting intermediate undergoes a spirocyclization reaction to form the spirocyclic structure.

    Introduction of tert-butyl and difluoro groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[benzimidazole-2,4’-piperidine] derivatives.

    Other similar compounds: include those with different substituents on the benzimidazole or piperidine rings, such as methyl or ethyl groups instead of tert-butyl.

Uniqueness

The uniqueness of tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate lies in its specific combination of tert-butyl and difluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 5,6-difluorospiro[1,3-dihydrobenzimidazole-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c1-15(2,3)23-14(22)21-6-4-16(5-7-21)19-12-8-10(17)11(18)9-13(12)20-16/h8-9,19-20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXYFASUQHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC(=C(C=C3N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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